1-Phenyl-1-penten-4-YN-3-OL
Overview
Description
1-Phenyl-1-penten-4-YN-3-OL is an organic compound with the molecular formula C11H10O. It is characterized by the presence of a phenyl group attached to a penten-4-YN-3-OL backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an alcohol functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1-penten-4-YN-3-OL can be synthesized through various methods. One common method involves the reaction of cinnamaldehyde with ethynylmagnesium bromide in tetrahydrofuran. The reaction is carried out under an inert nitrogen atmosphere to prevent oxidation. The ethynylmagnesium bromide is prepared by reacting ethylmagnesium bromide with acetylene .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1-penten-4-YN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: 1-Phenyl-1-penten-4-YN-3-one.
Reduction: 1-Phenyl-1-penten-4-ene-3-OL.
Substitution: 4-Bromo-1-phenyl-1-penten-4-YN-3-OL.
Scientific Research Applications
1-Phenyl-1-penten-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols and alkynes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-penten-4-YN-3-OL involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The alcohol group can undergo nucleophilic substitution reactions, leading to the formation of ethers and esters. The phenyl group can engage in π-π interactions with aromatic systems, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Phenyl-1-penten-4-YN-3-OL can be compared with similar compounds such as:
4-Pentyn-1-OL: This compound lacks the phenyl group, making it less reactive in electrophilic aromatic substitution reactions.
3-Methyl-1-pentyn-3-OL: This compound has a methyl group instead of a phenyl group, affecting its steric and electronic properties.
1-Phenyl-4-penten-1-yne: This compound has a similar structure but lacks the alcohol group, limiting its reactivity in oxidation and reduction reactions.
This compound stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-phenylpent-1-en-4-yn-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGJGBSLOXLHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C=CC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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